An In-Depth Technical Guide to tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Piperidines
In the landscape of modern medicinal chemistry, the piperidine scaffold is a ubiquitous and highly valued structural motif, present in a vast number of pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The strategic introduction of fluorine into this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[2] This guide focuses on tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, a chiral building block that combines the benefits of the piperidine core with the unique attributes of fluorine and a hydroxyl functional group, making it a highly sought-after intermediate in the synthesis of novel therapeutics. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, reactivity profile, and its applications in drug discovery for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate exists as multiple diastereomers, with the cis and trans isomers being of primary interest in synthetic applications. The specific stereochemistry of the fluorine and hydroxyl groups plays a critical role in determining the molecule's three-dimensional structure and its subsequent interactions with biological macromolecules. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and regioselective reactions.[3]
The key physicochemical properties of the different isomers are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions.
| Property | (3S,4R)-cis-isomer | (3S,4S)-trans-isomer | General Information |
| CAS Number | 1174020-40-6[4] | 1174020-44-0[5] | Varies by stereoisomer |
| Molecular Formula | C₁₀H₁₈FNO₃[4] | C₁₀H₁₈FNO₃[5] | C₁₀H₁₈FNO₃ |
| Molecular Weight | 219.25 g/mol [4] | 219.25 g/mol [5] | 219.25 g/mol |
| Appearance | Solid (form may vary) | Solid (form may vary) | White powder[3] |
| Boiling Point (Predicted) | 300.8 ± 42.0 °C[6] | Not explicitly found | ~300.8 °C at 760 mmHg |
| Density (Predicted) | 1.15 ± 0.1 g/cm³[6] | Not explicitly found | ~1.15 g/cm³[3] |
| pKa (Predicted) | 13.65 ± 0.40[6] | Not explicitly found | ~13.65[3] |
| Storage Temperature | 2-8°C, sealed in dry conditions[6] | Room temperature[7] | 2-8°C is generally recommended[3] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the structure and purity of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. Below is a summary of expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), as well as complex multiplets for the piperidine ring protons. The protons on the carbons bearing the fluorine and hydroxyl groups will exhibit splitting patterns influenced by both adjacent protons and the fluorine atom.
-
¹³C NMR: The carbon NMR will display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR will show a single resonance, with its chemical shift and coupling constants providing information about its chemical environment and stereochemical relationship with neighboring protons.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (219.25 g/mol ). Common fragmentation patterns involve the loss of the tert-butyl group or isobutylene from the Boc protecting group.[8]
Synthesis of (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: An Experimental Protocol
The enantioselective synthesis of cis-3-fluoropiperidin-4-ol derivatives is a key challenge, and the following protocol is based on the methodology reported by Shaw, et al. in the Journal of Organic Chemistry.[5] This approach utilizes an enantioselective fluorination of an enamine intermediate.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the enantioselective synthesis of the target compound.
Step-by-Step Methodology
Materials:
-
N-Boc-4-piperidone
-
Chiral amine catalyst (e.g., a modified cinchona alkaloid or a commercially available primary amine)[5]
-
N-Fluorobenzenesulfonimide (NFSI)
-
Sodium borohydride (NaBH₄)
-
Appropriate solvents (e.g., dichloromethane, methanol)
-
Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel)
Procedure:
-
Enamine Formation:
-
To a solution of N-Boc-4-piperidone in an appropriate anhydrous solvent (e.g., dichloromethane) at room temperature, add the chiral amine catalyst.
-
Stir the mixture for a designated period to allow for the formation of the chiral enamine intermediate. The progress of the reaction can be monitored by an appropriate technique like thin-layer chromatography (TLC).
-
Rationale: The formation of a chiral enamine is the key step for inducing enantioselectivity in the subsequent fluorination. The choice of chiral amine is critical for achieving high enantiomeric excess.[5]
-
-
Electrophilic Fluorination:
-
Cool the reaction mixture containing the enamine to a low temperature (e.g., -78 °C).
-
Add a solution of NFSI in the same solvent dropwise to the cooled mixture.
-
Allow the reaction to stir at this temperature until the starting material is consumed (as monitored by TLC).
-
Rationale: NFSI serves as an electrophilic fluorine source. The fluorination of the chiral enamine occurs stereoselectively, dictated by the conformation of the enamine-catalyst complex.[5]
-
-
Reduction and Workup:
-
Quench the reaction by the addition of a reducing agent, such as sodium borohydride, in a suitable solvent like methanol. This step reduces the intermediate iminium species to the desired piperidine.
-
Allow the reaction to warm to room temperature and stir for a specified time.
-
Perform an aqueous workup by adding saturated sodium bicarbonate solution and extracting the product into an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The in-situ reduction of the fluorinated intermediate is a practical approach to obtaining the final product without isolating the potentially unstable intermediate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate.
-
The enantiopure material can often be obtained through crystallization.[5]
-
Reactivity and Stability
The chemical behavior of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is dictated by its three key functional groups: the Boc-protected amine, the hydroxyl group, and the fluorine atom.
-
N-Boc Protecting Group: The Boc group is stable under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the free piperidine.[3] This allows for subsequent functionalization of the nitrogen atom.
-
Hydroxyl Group: The secondary alcohol can undergo typical reactions of alcohols, such as oxidation to a ketone, esterification, or etherification. It can also be converted into a good leaving group (e.g., a mesylate or tosylate) for nucleophilic substitution reactions.
-
Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent hydroxyl group and the pKa of the piperidine nitrogen in the deprotected form. The C-F bond is generally stable under most reaction conditions.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated piperidines are highly sought-after building blocks in the pharmaceutical industry.[9] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate the basicity of the piperidine nitrogen, which can improve pharmacokinetic properties.
tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, with its specific stereochemistry, is a valuable chiral synthon for the synthesis of a variety of biologically active molecules. Its utility has been demonstrated in the development of:
-
Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient pharmacophoric groups within the active site of kinases. The stereochemistry of the fluoro and hydroxyl groups can be crucial for achieving high potency and selectivity.
-
Central Nervous System (CNS) Agents: Piperidine derivatives are known to interact with various receptors and transporters in the CNS. The unique properties imparted by the fluorine atom can be advantageous in designing drugs that target neurological disorders.[2]
-
Antiviral Agents: The incorporation of fluorine can enhance the antiviral activity and pharmacokinetic profile of drug candidates.[2]
Safety and Handling
Based on aggregated GHS information, tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is classified with the following hazards:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a sophisticated and highly valuable building block for the synthesis of complex, biologically active molecules. Its unique combination of a chiral piperidine scaffold, a fluorine atom, and a hydroxyl group provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for its effective application in the pursuit of novel and improved therapeutics.
References
- Benchchem. (n.d.). tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40152147, (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. In PubChem. Retrieved from [Link]
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Shaw, S. J., Goff, D. A., Boralsky, L. A., Irving, M., & Singh, R. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. Journal of Organic Chemistry, 78(17), 8892–8897. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40152148, tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. In PubChem. Retrieved from [Link]
- Google Patents. (n.d.). IRAK degraders and uses thereof.
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Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
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Talybov, G. M., & Khalfina, A. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4987. [Link]
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SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
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National Center for Biotechnology Information. (n.d.). PubChem Substance Summary for SID 104020044, (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3'',4'':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4''-BIPIPERIDINE-1''-CARBOXYLATE. In PubChem. Retrieved from [Link]
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